4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive benzimidazole core.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another benzimidazole derivative with similar structural features.
Dipyrone: A compound with a different core structure but similar functional groups.
Uniqueness
4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide is unique due to its specific combination of functional groups and the presence of the benzimidazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H27N3O5 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide |
InChI |
InChI=1S/C23H27N3O5/c1-6-26(7-2)22(28)16-9-11-20(21(13-16)30-5)31-14-19(27)15-8-10-17-18(12-15)25(4)23(29)24(17)3/h8-13H,6-7,14H2,1-5H3 |
InChI Key |
BXBZKHIUTDYDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OCC(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.